An In-depth Technical Guide to 1-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(Pentafluorophenyl)-2-propanol, a fluorinated secondary alcohol with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core physicochemical properties, explore its synthesis and reactivity, and discuss its current and potential applications, offering insights grounded in established scientific principles.
Core Physicochemical and Structural Characteristics
1-(Pentafluorophenyl)-2-propanol is a unique molecule whose properties are dominated by the presence of the electron-withdrawing pentafluorophenyl group. This substitution dramatically influences the acidity of the hydroxyl proton and the overall electronic nature of the molecule, distinguishing it from its non-fluorinated analog.
Molecular and Physical Properties
A summary of the key physical and molecular properties of 1-(Pentafluorophenyl)-2-propanol is presented in Table 1. The high electronegativity of the fluorine atoms significantly impacts the molecule's boiling point and density.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₅O | [1] |
| Molecular Weight | 226.14 g/mol | [1] |
| CAS Number | 359-42-2 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 95-96 °C at 20 mmHg | |
| Density | 1.476 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.423 |
Molecular Structure
The structure of 1-(Pentafluorophenyl)-2-propanol, featuring a chiral center at the second carbon of the propanol chain, is a key aspect of its utility in asymmetric synthesis.
Caption: Molecular structure of 1-(Pentafluorophenyl)-2-propanol.
Synthesis and Reactivity
The synthesis of 1-(Pentafluorophenyl)-2-propanol is typically achieved through a standard Grignard reaction, a robust and well-understood method in organic chemistry.
Synthetic Protocol: Grignard Reaction
The most common and efficient synthesis involves the reaction of pentafluorobenzaldehyde with methylmagnesium bromide.
Protocol:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere.
-
Grignard Reagent Formation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the pentafluorophenylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.[2]
-
Aldehyde Addition: The solution of the Grignard reagent is cooled to 0 °C, and a solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(Pentafluorophenyl)-2-propanol.
Caption: Synthetic workflow for 1-(Pentafluorophenyl)-2-propanol.
Spectroscopic Characterization
The structural confirmation of 1-(Pentafluorophenyl)-2-propanol relies on a combination of spectroscopic techniques. While a complete, publicly available dataset for this specific molecule is scarce, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.[3]
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl group, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and signals corresponding to the benzylic protons.
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¹³C NMR: The carbon NMR would display distinct signals for the methyl, methine, and aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the pentafluorophenyl group, typically showing three distinct signals for the ortho, meta, and para fluorine atoms with characteristic coupling patterns.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands, and strong C-F stretching absorptions in the fingerprint region (around 1000-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or water.
Reactivity Profile
The reactivity of 1-(Pentafluorophenyl)-2-propanol is dictated by the hydroxyl group and the electron-deficient aromatic ring.
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Reactions of the Hydroxyl Group: The alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding ketone. The increased acidity of the hydroxyl proton, due to the inductive effect of the pentafluorophenyl ring, can influence the reaction conditions required for these transformations.
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Reactions of the Aromatic Ring: The pentafluorophenyl ring is highly deactivated towards electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, particularly at the para position.[4]
Applications in Research and Development
Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5][6] 1-(Pentafluorophenyl)-2-propanol serves as a valuable chiral building block in these fields.
Medicinal Chemistry and Drug Development
The introduction of fluorinated moieties is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[7][8] 1-(Pentafluorophenyl)-2-propanol, as a chiral fluorinated alcohol, can be used in the synthesis of:
-
Enzyme Inhibitors: The specific stereochemistry and electronic properties can lead to potent and selective interactions with enzyme active sites.
-
Metabolically Stable Drug Candidates: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring resistant to metabolic degradation by cytochrome P450 enzymes.[6]
-
PET Imaging Agents: The incorporation of fluorine allows for the potential development of ¹⁸F-labeled radiotracers for positron emission tomography (PET).
Asymmetric Synthesis and Catalysis
The chiral nature of 1-(Pentafluorophenyl)-2-propanol makes it a useful starting material or ligand in asymmetric synthesis. The stereocenter can be used to induce chirality in subsequent reactions, leading to the formation of enantiomerically enriched products.
Materials Science
Fluorinated compounds are used in the development of advanced materials with tailored properties.[9] The pentafluorophenyl group in 1-(Pentafluorophenyl)-2-propanol can impart properties such as hydrophobicity, thermal stability, and low surface energy to polymers and coatings.
Safety and Handling
As with all laboratory chemicals, 1-(Pentafluorophenyl)-2-propanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.
Conclusion
1-(Pentafluorophenyl)-2-propanol is a fluorinated chiral alcohol with a unique combination of properties that make it a valuable tool for researchers and scientists in drug development and materials science. Its synthesis is straightforward, and its reactivity offers multiple avenues for the creation of complex and novel molecules. The continued exploration of fluorinated building blocks like 1-(Pentafluorophenyl)-2-propanol is expected to drive innovation in various fields of chemical science.
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